(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol
Description
Properties
Molecular Formula |
C11H15FN2O |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
[1-(3-fluoropyridin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H15FN2O/c12-10-4-1-5-13-11(10)14-6-2-3-9(7-14)8-15/h1,4-5,9,15H,2-3,6-8H2 |
InChI Key |
QSWQKELMXCKXMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=N2)F)CO |
Origin of Product |
United States |
Preparation Methods
Reductive Amination with Fluoropyridine Intermediates
A widely cited method involves reductive amination between 3-fluoropyridine-2-carbaldehyde and piperidin-3-ylmethanol precursors. The process typically follows:
- Formation of the Schiff base : 3-Fluoropyridine-2-carbaldehyde reacts with piperidin-3-ylmethanol under acidic conditions to form an imine intermediate.
- Reduction : Sodium borohydride (NaBH₄) or hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine.
- Starting material : 6-Bromo-3-fluoropicolinaldehyde (1.7 g, 8.33 mmol) in methanol (20 mL).
- Reduction : NaBH₄ (0.47 g, 12.5 mmol) added at 0°C, stirred at room temperature overnight.
- Yield : 90% (1.6 g) of (6-bromo-3-fluoropyridin-2-yl)methanol, a key intermediate.
- Debromination : Hydrogenation with Pd/C (200 mg) under H₂ yields (3-fluoropyridin-2-yl)methanol.
Nucleophilic Aromatic Substitution (SNAr)
Fluoropyridine derivatives undergo SNAr with piperidine nucleophiles. This method is favored for introducing the fluoropyridinyl group onto the piperidine ring.
- Activation : 2-Chloro-3-fluoropyridine treated with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryl lithium species.
- Coupling : Reaction with piperidin-3-ylmethanol derivatives at ambient temperature.
- Workup : Aqueous extraction and chromatography yield the target compound.
Conditions :
- Solvent : Tetrahydrofuran (THF) at −78°C.
- Base : LDA (2.2 equiv).
- Yield : ~70–75% after purification.
Multi-Step Synthesis from Quinolinic Acid Derivatives
A patent (CN111004171A) outlines a route adaptable for synthesizing fluoropyridine-piperidine hybrids:
Reaction Sequence:
- Anhydride Formation : Quinolinic acid reacted with thionyl chloride (SOCl₂) in 1,2-dichloroethane to form quinoline anhydride.
- Esterification : Anhydride treated with isopropanol to yield 2,3-pyridinedioic acid-2-isopropyl ester (87% yield).
- Amination : DPPA (diphenylphosphoryl azide) mediated conversion to 3-amino-2-pyridinecarboxylate (83% yield).
- Fluorination : Sodium nitrite (NaNO₂) in pyridine-hydrogen fluoride substitutes the amino group with fluorine.
- Reduction : Sodium borohydride reduces the ester to methanol (82% yield).
Adaptation for Target Compound :
- Replace quinoline anhydride with piperidine-3-carboxylic acid derivatives.
- Introduce fluoropyridinyl group at the final stages via SNAr or cross-coupling.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction rates and yields in heterocyclic chemistry. A protocol for analogous piperidines involves:
Procedure :
- Cyclocondensation : 3-Fluoropyridine-2-carbaldehyde (1.0 equiv) and piperidin-3-ylmethanol (1.2 equiv) in acetic acid.
- Microwave Conditions : 150°C, 20 min, 200 W.
- Yield : 68–98% depending on catalyst (e.g., AcONa or piperidine).
Advantages :
Comparative Analysis of Methods
Challenges and Optimization Strategies
Fluorination Efficiency
Purification Difficulties
- Issue : Polar intermediates complicate chromatography.
- Solution : Employ recrystallization from ethyl acetate/hexane mixtures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety allows for various substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as a ligand in receptor studies and its effects on various biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: The compound finds applications in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mechanism of Action
The exact mechanism of action for (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural analogs, highlighting substituent variations and their impact on molecular properties:
Key Observations :
- Fluorine vs.
- Heterocyclic Variations: Replacing pyridine with quinoxaline (e.g., ) introduces additional aromaticity and electronic effects, altering binding interactions in biological systems.
- Chirality : Enantiomerically pure analogs (e.g., ) exhibit distinct pharmacological profiles, with enantiomeric excess (ee) values up to 89% influencing activity .
Physicochemical Properties
Spectroscopic Data :
- NMR: Fluorine atoms induce distinct splitting patterns. For example, in (2S,3S)-2-(3-chlorophenyl)piperidin-3-yl)methanol, the ¹H NMR shows signals at δ 3.60–3.75 (m, 2H, CH2OH) and δ 7.20–7.45 (m, aromatic protons) .
- HRMS: High-resolution mass spectrometry confirms molecular formulas (e.g., C19H22ClNO2 with a 0.0002 Da error) .
Optical Properties :
- Chiral analogs like (2S,3S)-2-(4-chlorophenyl)piperidin-3-yl)methanol exhibit specific rotations ([α]D²⁵ = +10.4) and high enantiomeric excess (88% ee) .
Biological Activity
(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings regarding its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
It includes a piperidine ring substituted with a 3-fluoropyridine moiety and a hydroxymethyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Certain derivatives of piperidine compounds have shown cytotoxicity against cancer cell lines, suggesting potential for anticancer applications .
- Neuropharmacological Effects : Compounds with similar structures have been investigated for their interactions with neurotransmitter receptors, particularly acetylcholine receptors, which are crucial in neuropharmacology .
Table 1: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in FaDu hypopharyngeal cells | |
| Neuropharmacological | Binding affinity to AChBP | |
| Antiparasitic | Moderate activity against parasites |
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various piperidine derivatives, including this compound. The compound demonstrated significant apoptosis induction in FaDu cells compared to the reference drug bleomycin, highlighting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Evaluation
In vitro assays revealed that compounds similar to this compound exhibited moderate binding affinities to acetylcholine-binding proteins (AChBP), suggesting potential as a ligand for nicotinic acetylcholine receptors. Specifically, one derivative showed 21.5% inhibition at 100 nmol/L, indicating promise for further development in neuropharmacology .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the fluorinated pyridine moiety enhances binding interactions with biological targets due to increased electron density and steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
